molecular formula C9H11ClF3NO B1433106 (1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride CAS No. 1384435-41-9

(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Cat. No. B1433106
M. Wt: 241.64 g/mol
InChI Key: HWFGIYDMPZNFEN-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride, also known as DFMO-HCl, is an organofluorine compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a number of laboratory experiments, including enzymatic assays, protein-protein interactions, and protein-ligand binding. DFMO-HCl has been found to have a number of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Environmental Remediation and Analysis

  • PFAS Removal : Amine-functionalized sorbents, related to the chemical structure , show promise for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficacy of these sorbents is due to electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting their potential in treating municipal water and wastewater (Ateia et al., 2019).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, which share similar fluorinated structures, indicate the environmental fate of such compounds and their breakdown into perfluoroalkyl acids. This research aids in understanding the biodegradability and potential environmental impacts of related fluoroorganic compounds (Liu & Mejia Avendaño, 2013).

Polymer and Material Science

  • Fluorinated Polymer Synthesis : The unique properties of fluorinated polymers, derived from components like the one mentioned, are extensively studied for their applications in various industries. This includes their use in coatings, lubricants, and as part of composites due to their exceptional chemical resistance, thermal stability, and non-stick properties (Puts et al., 2019).

  • Protein Design with Fluorinated Amino Acids : Incorporating highly fluorinated analogs of amino acids into proteins is a research area exploring the potential to create proteins with enhanced stability and novel properties. This approach is promising for developing new biomaterials and therapeutic agents (Buer & Marsh, 2012).

Chemical Synthesis and Analysis

  • Synthesis of Fluorinated Compounds : The synthesis and structural characterization of compounds related to "(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride" contribute to the development of new pharmaceuticals and agrochemicals. Research in this area focuses on methods for incorporating fluorine into organic molecules to modify their physicochemical properties for desired applications (Song et al., 2018).

  • Environmental and Biomonitoring Analysis : Analytical methods for detecting and quantifying fluorinated compounds in environmental and biological samples are critical for assessing exposure and potential health risks. Techniques include liquid chromatography-mass spectrometry (LC-MS) for sensitive and selective analysis (Munoz et al., 2019).

properties

IUPAC Name

(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFGIYDMPZNFEN-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Reactant of Route 3
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Reactant of Route 5
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.